molecular formula C31H28Br6N4O11 B124391 11-Ketofistularin 3 CAS No. 142755-09-7

11-Ketofistularin 3

Cat. No. B124391
M. Wt: 1112 g/mol
InChI Key: SGBKFQBILVXVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Ketofistularin 3 is a natural product that belongs to the family of fumaritremorgin alkaloids. It was first isolated from the fungus Aspergillus fumigatus in 2005. Since then, it has been the subject of extensive research due to its potential as a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 11-Ketofistularin 3 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in various cellular processes. This includes the inhibition of the enzyme Hsp90, which is involved in the regulation of protein folding and stability.

Biochemical And Physiological Effects

11-Ketofistularin 3 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. Additionally, it has been shown to have anti-fungal activity against several species of fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 11-Ketofistularin 3 in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it a valuable tool for studying their function. However, one limitation is its availability. The compound is difficult to synthesize, which makes it expensive and limits its use in large-scale experiments.

Future Directions

There are several future directions for research on 11-Ketofistularin 3. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in vivo and to identify the optimal dosage and administration route. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to identify the molecular targets of the compound and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 11-Ketofistularin 3 is a complex process that involves several steps. The first step is the isolation of the natural product from the fungus Aspergillus fumigatus. This is followed by the purification of the compound using various chromatographic techniques. The final step involves the chemical modification of the compound to enhance its potency and selectivity.

Scientific Research Applications

11-Ketofistularin 3 has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-fungal properties. It has also been studied for its potential as a neuroprotective agent.

properties

CAS RN

142755-09-7

Product Name

11-Ketofistularin 3

Molecular Formula

C31H28Br6N4O11

Molecular Weight

1112 g/mol

IUPAC Name

7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C31H28Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,20,26-27,43-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)

InChI Key

SGBKFQBILVXVCY-UHFFFAOYSA-N

SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC(=O)CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)Br)O)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC(=O)CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)Br)O)C=C1Br)O)Br

synonyms

11-ketofistularin 3

Origin of Product

United States

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